Atrial Natriuretic Factor (1-24) (frog)
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Overview
Description
Atrial Natriuretic Factor (1-24) (frog) is a peptide hormone primarily involved in the regulation of salt and water balance and blood pressure. It is derived from the heart of certain amphibians, such as frogs, and has been studied for its physiological effects, particularly in the context of cardiovascular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atrial Natriuretic Factor (1-24) (frog) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Atrial Natriuretic Factor (1-24) (frog) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Atrial Natriuretic Factor (1-24) (frog) can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for its biological activity.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical synthesis.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as analogs with substituted amino acids .
Scientific Research Applications
Atrial Natriuretic Factor (1-24) (frog) has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and folding.
Biology: Investigated for its role in regulating ion channels and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, such as hypertension and heart failure.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Atrial Natriuretic Factor (1-24) (frog) exerts its effects by binding to natriuretic peptide receptors, primarily natriuretic peptide receptor A (NPR-A). This binding activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. The elevated cGMP levels result in various physiological effects, including vasodilation, natriuresis, and diuresis .
Comparison with Similar Compounds
Similar Compounds
Atrial Natriuretic Peptide (human): Similar in structure and function but derived from humans.
Brain Natriuretic Peptide: Another member of the natriuretic peptide family with similar physiological effects.
C-type Natriuretic Peptide: Primarily involved in bone growth and vascular homeostasis.
Uniqueness
Atrial Natriuretic Factor (1-24) (frog) is unique due to its origin from amphibians and its specific sequence, which may confer distinct biological activities compared to its human counterparts .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-4-[[2-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,43-bis(hydroxymethyl)-22-methyl-10-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-52-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H165N37O34S3/c1-7-50(3)79-97(171)122-39-72(146)123-52(5)81(155)128-60(27-28-71(105)145)89(163)137-66(45-142)85(159)120-40-74(148)125-61(29-34-175-6)83(157)118-43-76(150)127-69(86(160)121-41-73(147)124-56(23-15-30-114-100(106)107)87(161)129-57(24-16-31-115-101(108)109)88(162)135-65(99(173)174)36-54-21-13-10-14-22-54)48-176-177-49-70(138-93(167)63(37-77(151)152)133-95(169)68(47-144)136-82(156)55(104)44-141)96(170)132-62(35-53-19-11-9-12-20-53)84(158)119-42-75(149)126-67(46-143)94(168)131-59(26-18-33-117-103(112)113)91(165)140-80(51(4)8-2)98(172)134-64(38-78(153)154)92(166)130-58(90(164)139-79)25-17-32-116-102(110)111/h9-14,19-22,50-52,55-70,79-80,141-144H,7-8,15-18,23-49,104H2,1-6H3,(H2,105,145)(H,118,157)(H,119,158)(H,120,159)(H,121,160)(H,122,171)(H,123,146)(H,124,147)(H,125,148)(H,126,149)(H,127,150)(H,128,155)(H,129,161)(H,130,166)(H,131,168)(H,132,170)(H,133,169)(H,134,172)(H,135,162)(H,136,156)(H,137,163)(H,138,167)(H,139,164)(H,140,165)(H,151,152)(H,153,154)(H,173,174)(H4,106,107,114)(H4,108,109,115)(H4,110,111,116)(H4,112,113,117)/t50-,51-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYOWVXBIHVOKQ-QIGPNBQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CO)CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CCSC)CO)CCC(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H165N37O34S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2561.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.